
D-homomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-homomethionine: is a derivative of methionine, an essential amino acid It is characterized by the presence of a sulfur atom and an extended carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-homomethionine can be synthesized through a series of chemical reactions involving the elongation of the carbon chain of methionine. One common method involves the use of methylthioalkylmalate synthase, which catalyzes the condensation of a methylthio-2-oxoalkanoic acid with acetyl-CoA . This process requires a divalent metal ion and an adenine nucleotide for catalytic activity.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound, ensuring a high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: D-homomethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
D-homomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and as a feed additive in animal nutrition.
Mecanismo De Acción
D-homomethionine exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of important biomolecules such as succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also plays a role in regulating metabolic processes, oxidative stress, and immune responses. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular functions.
Comparación Con Compuestos Similares
L-homomethionine: The enantiomer of D-homomethionine, with similar chemical properties but different biological activities.
Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions and the synthesis of polyamines.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This stereochemistry can result in distinct biological activities compared to its enantiomer and other related compounds.
Propiedades
Fórmula molecular |
C6H13NO2S |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
SFSJZXMDTNDWIX-RXMQYKEDSA-N |
SMILES isomérico |
CSCCC[C@H](C(=O)O)N |
SMILES canónico |
CSCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



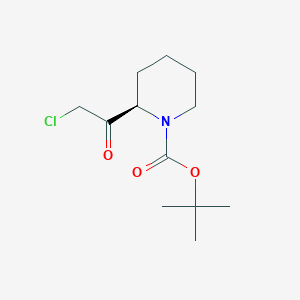
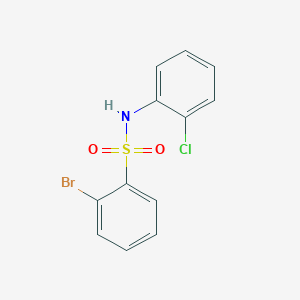
![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
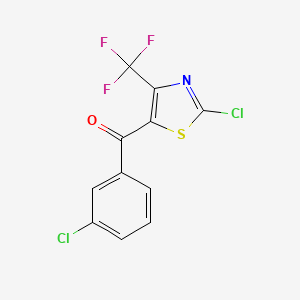
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
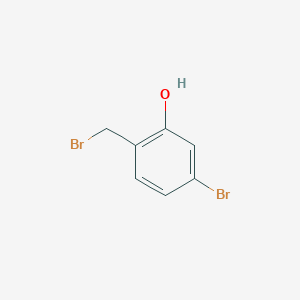

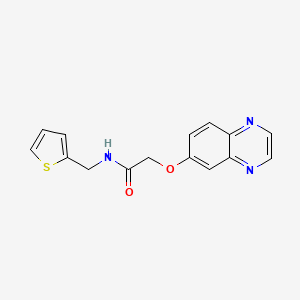
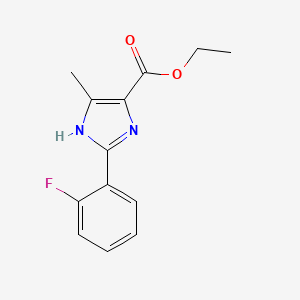
![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
